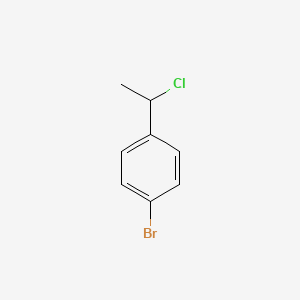

1-溴-4-(1-氯乙基)苯

描述

1-Bromo-4-(1-chloroethyl)benzene is a dihalogenated benzene derivative with bromine and chlorine substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications have been explored, which can provide insights into the behavior and characteristics of 1-Bromo-4-(1-chloroethyl)benzene.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which is a precursor for graphene nanoribbons . Similarly, the synthesis of 1-bromo-1-lithioethene, a reagent that can be used to produce various 1-substituted 1-bromoethene products, is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(1-chloroethyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can affect the electron distribution and geometry of the molecule. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows significant twisting due to the dihedral angle between the benzene rings . This suggests that the molecular structure of 1-Bromo-4-(1-chloroethyl)benzene may also exhibit some degree of non-planarity due to steric interactions between the halogen atoms and the benzene ring.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is largely determined by the nature of the halogen substituents. The presence of bromine and chlorine can make the compound amenable to further functionalization through nucleophilic substitution reactions. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions including elimination, reduction, and bromination . These types of reactions could be relevant for the chemical transformations of 1-Bromo-4-(1-chloroethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be studied using various spectroscopic techniques. The experimental and theoretical investigation of 1-bromo-4-chlorobenzene provides insights into its vibrational frequencies, IR intensities, and Raman activities . Similarly, the vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene offers information on its molecular geometry and electronic properties . These studies suggest that 1-Bromo-4-(1-chloroethyl)benzene would exhibit characteristic spectroscopic features that could be used for its identification and property analysis.

科学研究应用

荧光特性

1-溴-4-(1-氯乙基)苯已被研究其荧光特性。研究表明其在光致发光应用中具有潜力。在一项研究中,该化合物在固态中表现出显著的荧光强度,特别适用于材料科学和光学器件的应用(Liang Zuo-qi, 2015)。

合成与表征

该化合物在各种合成过程中作为前体。例如,它已被用于自下而上合成平面一维石墨烯纳米带。由于其可控的边缘形态和狭窄的宽度,这些纳米带在电子学和纳米技术中具有价值(S. Patil et al., 2012)。

分子结构分析

1-溴-4-(1-氯乙基)苯的衍生物的分子和晶体结构一直是研究的课题,为晶体学和材料科学领域做出了贡献。对这些化合物的研究有助于理解分子相互作用和与材料设计和化学合成相关的性质(M. Jotani et al., 2019)。

有机金属化学

在有机金属化学领域,已合成和分析了1-溴-4-(1-氯乙基)苯及其衍生物的电化学性质。这项研究对于理解电子转移过程并设计新材料用于电子应用具有重要意义(H. Fink et al., 1997)。

光谱分析

对1-溴-4-(1-氯乙基)苯的衍生物进行光谱分析可提供有关化合物的振动和电子性质的见解。这些信息在分析化学、材料科学和分子物理等领域至关重要(V. Udayakumar et al., 2011)。

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCXCXQMLHBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561658 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(1-chloroethyl)benzene | |

CAS RN |

20488-10-2 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

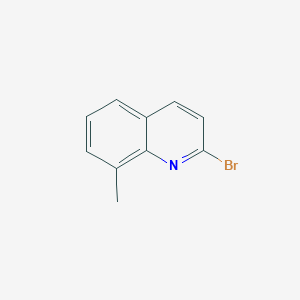

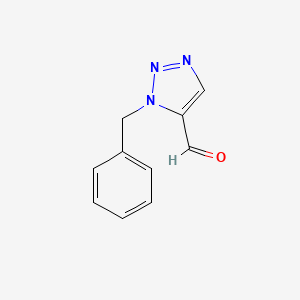

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)